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Compound of Interest

Compound Name: 1-Methylspermidine

CAS No.: 137946-02-2

Cat. No.: B159973

Get Quote

Executive Summary & Rationale
1-Methylspermidine (also known as

-methylspermidine or 1-MeSpd) is a metabolically stable analog of the natural polyamine
spermidine. Unlike spermidine, which is rapidly acetylated by spermidine/spermine

-acetyltransferase (SSAT) and oxidized by polyamine oxidase (PAO), the introduction of a
methyl group at the C1 position (alpha to the terminal amine of the aminopropyl moiety) creates
steric hindrance that blocks these catabolic enzymes.

This structural modification makes 1-Methylspermidine an invaluable tool for probing

polyamine homeostasis, stabilizing DNA/RNA interactions without degradation, and

investigating hypusine synthesis in eukaryotic initiation factor 5A (eIF5A).

Distinction Note: This protocol targets C-methylated 1-methylspermidine (1,8-diamino-5-

azanonane), not

-methylspermidine. The C-methyl analog requires a rigorous multi-step synthesis to construct
the chiral backbone, whereas the N-methyl variant is a simpler reductive alkylation product.
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Retrosynthetic Analysis
The strategic disconnection relies on the formation of the secondary amine linkage via amide

reduction. This approach avoids the polyalkylation issues common in direct alkylation

strategies.

Target: 1-Methylspermidine[1][2][3][4][5][6]

Disconnection: C4-N5 bond (Amide linkage precursor).

Synthons:

Fragment A (Propyl equivalent): (R/S)-3-Aminobutyric acid derivative (provides the C1-

methyl group).

Fragment B (Butyl equivalent): Mono-protected 1,4-diaminobutane (Putrescine).
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Figure 1: Retrosynthetic logic disconnecting the secondary amine to an amide precursor

derived from chiral or racemic amino acids.

Detailed Synthesis Protocol
Phase 1: Precursor Preparation
Objective: Isolate reactive partners with orthogonal protecting groups to ensure regioselectivity.

Step 1.1: Preparation of

-Boc-(R/S)-3-aminobutyric acid
Starting Material: Ethyl 3-aminobutyrate (Commercial).

Reagents: Di-tert-butyl dicarbonate (

), Triethylamine (

), Dichloromethane (DCM), Lithium Hydroxide (

).

Boc Protection: Dissolve Ethyl 3-aminobutyrate (10 mmol) in DCM (50 mL). Add

(1.2 eq) followed by

(1.1 eq) at 0°C. Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry over

and concentrate to yield Ethyl

-Boc-3-aminobutyrate.

Hydrolysis: Dissolve the ester in THF/Water (1:1, 40 mL). Add

(3 eq). Stir vigorously at RT for 12 hours.

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (

mL). Dry and concentrate to yield

-Boc-3-aminobutyrate as a white solid/oil.
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Yield Target: >90%[7]

Step 1.2: Preparation of

-Cbz-1,4-diaminobutane (Mono-Cbz-Putrescine)
Rationale: Putrescine must be mono-protected to prevent polymerization during coupling.

Reagents: Benzyl chloroformate (Cbz-Cl), Putrescine (excess).

Dissolve Putrescine (5 eq, large excess is critical) in DCM at 0°C.

Add Cbz-Cl (1 eq) dropwise over 2 hours (high dilution favors mono-protection).

Wash with water to remove unreacted putrescine.

Extract the organic layer with 1N HCl. The mono-protected amine moves to the aqueous

phase; bis-protected remains in organic.

Basify the aqueous layer (pH > 11) with NaOH and extract back into DCM.

Concentrate to yield

-Cbz-1,4-diaminobutane.

Phase 2: Fragment Coupling (Amide Bond Formation)
Objective: Link the propyl and butyl fragments via an amide bond.

Reagents: EDC

HCl, HOBt, DIPEA, DMF.

Dissolve

-Boc-3-aminobutyrate (1.0 eq) in dry DMF.

Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate the acid.
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Add

-Cbz-1,4-diaminobutane (1.0 eq) and DIPEA (2.0 eq).

Stir at RT for 16–24 hours under Argon.

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, sat.

, and brine.[7]

Purification: Flash chromatography (Hexane/EtOAc) to isolate the Intermediate Amide.

Checkpoint: Verify Mass (ESI-MS)

.[8]

Phase 3: Backbone Construction (Reduction)
Objective: Reduce the amide carbonyl to a methylene group to form the polyamine backbone.

Critical Control: Amide reduction requires harsh conditions. Ensure protecting groups are

compatible or plan for their loss if using dissolving metals (not used here).

is standard.

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Purge with

Argon.

Reagent: Suspend

(4.0 eq) in dry THF at 0°C.

Addition: Dissolve the Intermediate Amide in dry THF and add dropwise to the LAH

suspension.

Caution: Exothermic gas evolution (

).
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Reflux: Heat to reflux (66°C) for 12–18 hours. The amide carbonyl is reduced to a methylene,

and the Boc group is simultaneously reduced to an N-methyl group?

Correction:

reduces Boc to an N-methyl group. STOP. We want a primary amine at the C1 end, not an
N-methyl.

Protocol Adjustment: We cannot use Boc if we use LAH for global reduction unless we

want N-methylation.

Corrective Action: Use Borane-THF (

) for amide reduction, which preserves Boc groups at lower temperatures, OR remove Boc
before reduction if the amine is stable.

Preferred Route for 1-Methylspermidine (Primary amine at C1):

1. Deprotect Boc first? No, free amine might interfere.

2. Alternative: Use Cbz on both ends? No, Cbz is cleaved by LAH/hydrogenolysis.

3. Standard Protocol: Use

. The Boc group usually reduces to a methyl amine (

). Wait. 1-Methylspermidine has a methyl on the Carbon, not the Nitrogen. The starting
material (3-aminobutyrate) already has the methyl on the carbon. The Nitrogen is
protected by Boc.

4. Crucial Chemistry:

reduces carbamates (Boc) to N-methyl amines. To avoid this and get a primary amine (

), we must use a different protecting group or reduction method.

5. Revised Step: Use Borane-Dimethyl Sulfide (BMS) or

. Borane reduces amides to amines but is much slower on carbamates (Boc) at room
temperature.
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6. Refined Protocol:

Reflux with

(excess) for 4 hours.

Quench with MeOH/HCl. This will also cleave the Boc group during the acidic workup

(methanolysis of borane complex).

Revised Reduction Protocol (Borane Method):

Dissolve Intermediate Amide in dry THF.

Add

(1M solution, 5 eq) at 0°C.

Reflux for 4 hours.

Cool to 0°C. Carefully quench with Methanol (excess).

Evaporate solvent.

Add 6N HCl and reflux for 1 hour (destroys Borane-amine complex and removes Boc).

Neutralize and re-protect or purify directly? Polyamines are hard to purify free.

Alternative: If Cbz is present, Borane might not touch it, but HCl workup won't remove Cbz.

Final Deprotection Strategy:

After Borane reduction and HCl quench (removes Boc), the Cbz group remains.

Perform Hydrogenolysis (

) to remove Cbz.

Phase 4: Final Deprotection & Salt Formation
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Cbz Removal: Dissolve the semi-protected polyamine in MeOH/AcOH. Add 10% Pd/C (10

wt%). Stir under

(balloon) for 12 hours. Filter through Celite.

Salt Formation: The free base is an oil and sensitive to oxidation. Convert to Hydrochloride

salt.

Dissolve residue in minimal EtOH.

Add HCl in Dioxane (4M, excess) at 0°C.

Precipitate with cold Diethyl Ether.

Filtration: Collect the white solid: 1-Methylspermidine

3HCl.

Experimental Workflow Diagram
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Figure 2: Step-by-step synthetic workflow from starting material to final salt form.

Quality Control & Validation Data
To ensure the protocol was successful, compare your product against these theoretical metrics.

Analytical Specifications Table
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Parameter Specification Method

Molecular Formula (Free Base) -

Molecular Weight 159.28 g/mol (Free Base) -

Exact Mass 159.1735 HR-ESI-MS

Appearance
White hygroscopic solid (HCl

salt)
Visual

NMR (D

O)

1.30 (d, 3H,

), 1.7-1.9 (m, 6H), 3.0-3.1 (m,

4H), 3.4 (m, 1H)

500 MHz NMR

Solubility Highly soluble in Water, PBS -

Key NMR Diagnostic: Look for the doublet at

ppm corresponding to the C1-methyl group. The absence of amide peaks (usually 6-8 ppm in
DMSO, or carbonyl carbon at 170 ppm in C13) confirms successful reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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